molecular formula C17H20ClNO3 B5875302 ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate

ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate

Cat. No. B5875302
M. Wt: 321.8 g/mol
InChI Key: BQBUAIRCHYHCCO-VMPITWQZSA-N
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Description

Ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate, commonly known as ECPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. ECPP belongs to the class of piperidine carboxylates and has a chemical formula of C19H22ClNO3.

Mechanism of Action

The exact mechanism of action of ECPP is not fully understood, but it is believed to modulate the activity of various neurotransmitters and receptors in the central nervous system. ECPP has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels in the brain, leading to enhanced cognitive function and memory. ECPP has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress-related behaviors.
Biochemical and Physiological Effects:
ECPP has been shown to exhibit significant biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. ECPP has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase, indicating its potential as a neuroprotective agent. Additionally, ECPP has been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation.

Advantages and Limitations for Lab Experiments

One of the major advantages of ECPP is its potent antinociceptive and anti-inflammatory effects, which make it a valuable tool for the study of pain and inflammation-related disorders. Additionally, ECPP has been shown to possess potent neuroprotective properties, making it a valuable tool for the study of neurodegenerative diseases. However, one of the limitations of ECPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of ECPP. One area of interest is the development of novel ECPP derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of ECPP in the treatment of various neurological disorders, including Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of ECPP and to identify its potential targets in the central nervous system.

Synthesis Methods

The synthesis of ECPP involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-chlorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate product is then treated with piperidine and acetic anhydride to form ECPP. The overall yield of the synthesis process is approximately 35%.

Scientific Research Applications

ECPP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant antinociceptive and anti-inflammatory effects in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. ECPP has also been shown to possess potent neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-2-22-17(21)14-9-11-19(12-10-14)16(20)8-5-13-3-6-15(18)7-4-13/h3-8,14H,2,9-12H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBUAIRCHYHCCO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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